molecular formula C10H5ClN2OS B1599585 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole CAS No. 868755-59-3

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole

Cat. No.: B1599585
CAS No.: 868755-59-3
M. Wt: 236.68 g/mol
InChI Key: CSRQTKPTVAWVQQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a chlorophenyl group and an isocyanate group attached to the thiazole ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation . This suggests that 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole may also interact with components of the electron transport chain in mitochondria.

Mode of Action

Based on the action of structurally similar compounds, it may act as a protonophore, altering the permeability of the mitochondrial inner membrane to protons . This could lead to the dissipation of the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and energy production within the cell .

Biochemical Pathways

The compound’s potential action as a protonophore suggests it could affect the oxidative phosphorylation pathway. By disrupting the proton gradient, it could inhibit the synthesis of ATP, the primary energy currency of the cell. This could have downstream effects on various cellular processes that rely on ATP, including cellular metabolism, signal transduction, and the maintenance of cell structure .

Result of Action

The potential disruption of ATP synthesis by this compound could have significant molecular and cellular effects. It could lead to energy depletion within the cell, potentially affecting cell viability and function. In extreme cases, it could lead to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole typically involves the reaction of 3-chlorophenyl isothiocyanate with appropriate reagents to form the thiazole ring. One common method involves the cyclization of 3-chlorophenyl isothiocyanate with α-haloketones under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 3-chlorophenyl isothiocyanate, followed by its reaction with α-haloketones under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form more complex heterocyclic structures.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Cycloaddition: Reagents such as dienes or alkynes are used, often in the presence of a catalyst or under thermal conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

    Ureas and Carbamates: Formed from the reaction with amines and alcohols, respectively.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-4-isothiocyanato-1,3-thiazole: Similar structure but with an isothiocyanate group instead of an isocyanate group.

    2-(3-Chlorophenyl)-4-amino-1,3-thiazole: Contains an amino group instead of an isocyanate group.

    2-(3-Chlorophenyl)-4-hydroxy-1,3-thiazole: Contains a hydroxy group instead of an isocyanate group.

Uniqueness

2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole is unique due to the presence of both a chlorophenyl group and an isocyanate group, which confer distinct reactivity and potential applications. The isocyanate group allows for versatile chemical modifications, while the thiazole ring provides stability and contributes to the compound’s biological activity.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2OS/c11-8-3-1-2-7(4-8)10-13-9(5-15-10)12-6-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRQTKPTVAWVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428773
Record name 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-59-3
Record name 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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